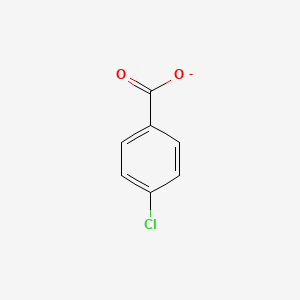

4-Chlorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4ClO2- |

|---|---|

Molecular Weight |

155.56 g/mol |

IUPAC Name |

4-chlorobenzoate |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 |

InChI Key |

XRHGYUZYPHTUJZ-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C(=O)[O-])Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])Cl |

Synonyms |

4-chlorobenzoate 4-chlorobenzoic acid 4-chlorobenzoic acid, calcium(2:1) salt 4-chlorobenzoic acid, mercury(+1) salt 4-chlorobenzoic acid, mercury(+2)(2:1) salt 4-chlorobenzoic acid, sodium salt 4-chlorobenzoic acid, sodium salt, 11C-labeled para-chlorobenzoic acid |

Origin of Product |

United States |

Microbial Catabolism of 4 Chlorobenzoate

Aerobic Degradation Pathways

Under aerobic conditions, the microbial degradation of 4-chlorobenzoate typically proceeds through initial dehalogenation, followed by ring cleavage. This process involves several key enzymatic steps and the formation of specific metabolites.

Initial Dehalogenation and Metabolite Formation

A common initial step in the aerobic breakdown of this compound is a hydrolytic dehalogenation reaction. asm.orgnih.gov This process, catalyzed by a dehalogenase, involves the replacement of the chlorine atom with a hydroxyl group derived from water, forming 4-hydroxybenzoate (B8730719). wur.nlwur.nljst.go.jp This initial dehalogenation is a crucial detoxification step, as it removes the halogen that makes the aromatic ring resistant to further degradation. asm.org

Several bacterial strains have been identified that can perform this initial dehalogenation. For instance, Acinetobacter sp. strain ST-1 has been shown to degrade this compound to 4-hydroxybenzoate under both aerobic and anaerobic conditions. jst.go.jpsigmaaldrich.cn Similarly, Arthrobacter sp. and Pseudomonas sp. CBS3 are known to convert this compound to 4-hydroxybenzoate. asm.orgcapes.gov.brnih.gov The enzyme responsible for this conversion in Arthrobacter sp. SU DSM 20407 is active in the absence of oxygen and is inhibited by certain metal ions like Zn2+ and Cu2+. nih.gov

The product of this initial dehalogenation, 4-hydroxybenzoate, is a key intermediate that is further metabolized. asm.orgnih.gov In many bacteria, 4-hydroxybenzoate is subsequently hydroxylated to form protocatechuic acid, which then enters central metabolic pathways. nih.gov

| Bacterium | Key Enzyme/Process | Initial Metabolite | Subsequent Metabolite |

| Acinetobacter sp. strain ST-1 | Hydrolytic dehalogenase | 4-Hydroxybenzoate | Protocatechuic acid |

| Arthrobacter sp. | 4-CBA dehalogenase | 4-Hydroxybenzoate | Protocatechuate |

| Pseudomonas sp. CBS3 | This compound dehalogenase | 4-Hydroxybenzoate | - |

| Cupriavidus sp. strain SK-3 | Hydrolytic dehalogenation | 4-Hydroxybenzoic acid | Protocatechuic acid |

Catechol and Ring Cleavage Pathways

Following the initial dehalogenation and formation of hydroxylated intermediates, the aromatic ring is cleaved. In some aerobic degradation pathways of this compound, 4-chlorocatechol (B124253) is formed as an intermediate. ijsr.inoup.com This compound is then typically subjected to ring cleavage. ijsr.in

One common mechanism is the ortho cleavage pathway, where the ring is cleaved between the two hydroxyl groups of the catechol. ijsr.in For example, Pseudomonas putida strain PS-I degrades this compound via 4-chlorocatechol, which is then converted to cis,cis-muconic acid through the action of catechol 1,2-dioxygenase. ijsr.in In other organisms, the degradation proceeds through protocatechuic acid, which is then cleaved via the β-ketoadipate pathway. nih.gov

It's important to note that some bacteria that degrade other chlorobenzoate isomers to chlorocatechols may not be able to grow on this compound due to the accumulation of these toxic intermediates. nih.gov

Role of Coenzyme A (CoA) Activation in Initial Steps

The activation of this compound by its attachment to coenzyme A (CoA) is a critical step in some aerobic degradation pathways. acs.orgasm.org This activation is catalyzed by the enzyme this compound--CoA ligase (CBAL), which belongs to the family of adenylate-forming enzymes. acs.orguniprot.orgwikipedia.org The reaction proceeds in two steps: first, this compound is adenylated by ATP, and then the acyl group is transferred to CoA, forming 4-chlorobenzoyl-CoA. uniprot.orgnih.gov

This thioesterification is essential for the subsequent hydrolytic dehalogenation in some bacteria. nih.gov The resulting 4-chlorobenzoyl-CoA serves as the substrate for 4-chlorobenzoyl-CoA dehalogenase, which catalyzes the replacement of the chlorine atom with a hydroxyl group, yielding 4-hydroxybenzoyl-CoA. ontosight.ai This dehalogenation step is a key part of the degradation pathway in organisms like Pseudomonas sp. CBS3. acs.org The final step in this particular sequence is the hydrolysis of 4-hydroxybenzoyl-CoA to 4-hydroxybenzoate and CoA by a thioesterase. acs.orguniprot.org

The genes encoding the enzymes for this CoA-dependent pathway, often clustered in an fcb operon, are transcriptionally regulated. asm.orgresearchgate.net The expression of these genes is induced by this compound and its structural analogs. researchgate.net

Anaerobic and Denitrifying Degradation Mechanisms

In the absence of oxygen, different microbial strategies are employed to break down this compound. These anaerobic pathways are often slower than their aerobic counterparts but are crucial for the remediation of contaminated anoxic environments.

Dehalogenation under Anaerobic Conditions

Under anaerobic conditions, the primary mechanism for removing the chlorine atom from this compound is reductive dehalogenation. wur.nl In this process, the chlorine atom is replaced by a hydrogen atom. wur.nl This is in contrast to the hydrolytic dehalogenation often seen in aerobic pathways where the chlorine is replaced by a hydroxyl group. wur.nl

However, hydrolytic dehalogenation of this compound has also been observed under anaerobic and denitrifying conditions. jst.go.jpsigmaaldrich.cnoup.comasm.org For instance, Acinetobacter sp. strain 4CB1 can hydrolytically dehalogenate this compound under both aerobic and anaerobic conditions, leading to the accumulation of 4-hydroxybenzoate in the latter case. asm.org Denitrifying consortia have been established that can degrade this compound, and in some cases, this degradation is coupled to nitrate (B79036) reduction. oup.comnih.gov The coryneform bacterium strain NTB-1 is capable of hydrolytically dechlorinating this compound under denitrifying conditions. wur.nl

Genetically engineered denitrifying bacteria have also been created to enhance the degradation of this compound. For example, a denitrifying Pseudomonas strain was modified with genes from an aerobic bacterium, enabling it to grow on this compound under anaerobic, denitrifying conditions by hydrolytically dechlorinating it to 4-hydroxybenzoate. asm.orgnih.gov

Alternative Pathway Intermediates and Reductive Processes

In anaerobic pathways, once dehalogenated, the resulting benzoate (B1203000) is typically activated to benzoyl-CoA. wur.nl This intermediate is then further degraded through a central benzoyl-CoA pathway.

In some cases, the initial dehalogenation under anaerobic conditions can be reductive. For instance, Alcaligenes denitrificans NTB-1 can reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to this compound, which is then hydrolytically dehalogenated. asm.org

Metagenomic studies of anaerobic consortia degrading this compound under denitrifying conditions have identified genes for both 4-chlorobenzoyl-CoA ligase and 4-chlorobenzoyl-CoA dehalogenase. oup.com This suggests that a CoA-activated hydrolytic dehalogenation pathway can operate under anaerobic conditions. Interestingly, in one such consortium, a gene for 4-hydroxybenzoyl-CoA thioesterase was absent, indicating that 4-hydroxybenzoyl-CoA is likely further metabolized through a reductive pathway rather than being hydrolyzed to 4-hydroxybenzoate. oup.com

Microbial Strains and Consortia Involved in this compound Degradation

The biodegradation of this compound (4-CBA) is accomplished by a diverse array of microorganisms, existing both as individual, specialized strains and as complex, interacting consortia. These microbes have been isolated from various environments, including agricultural soils, river sediments, and industrial effluents, demonstrating their widespread capacity to metabolize this chlorinated aromatic compound. oup.comnih.govnih.govoup.comasm.org

Isolation and Characterization of Bacterial Species

Numerous bacterial species capable of utilizing 4-CBA as a sole source of carbon and energy have been isolated and characterized. These organisms belong to several distinct genera, highlighting the phylogenetic diversity of 4-CBA degraders. oup.comnih.govoup.com The most commonly reported genera include Arthrobacter, Pseudomonas, Alcaligenes, and Nocardia. oup.comoup.com

Research has led to the identification and detailed study of specific strains. For instance, twenty numerically dominant 4-CBA-degrading bacteria were isolated from agricultural soils, identified as species of Micrococcus, Pseudomonas, Oerskovia, Cellulomonas, and Arthrobacter. oup.comnih.gov A notable isolate, Arthrobacter sp. strain TM-1, was obtained from a mixed population enriched from sewage sludge and was shown to dehalogenate 4-CBA as the initial step in its degradation pathway. asm.orgnih.gov This hydrolytic dehalogenation yields 4-hydroxybenzoate, which is then further metabolized. asm.org Similarly, Pseudomonas sp. strain CBS3 employs a dehalogenation strategy to convert 4-CBA to 4-hydroxybenzoate. nih.gov

In contrast, other bacteria utilize a different initial enzymatic attack. Pseudomonas putida strain PS-I and Pseudomonas aeruginosa PA01 NC degrade 4-CBA via an oxidative pathway, forming 4-chlorocatechol as a key intermediate, which then undergoes ring cleavage. nih.govijsr.in Another strain, Pseudomonas cepacia P166, also transforms this compound to 4-chlorocatechol, which is subsequently mineralized through a meta-cleavage pathway. nih.gov The isolation of these varied species demonstrates that at least two primary aerobic pathways for 4-CBA degradation have evolved in bacteria. oup.comoup.com

The table below summarizes a selection of isolated bacterial strains with the capability to degrade this compound.

Table 1: Isolated Bacterial Strains Degrading this compound

| Strain | Genus | Source of Isolation | Key Metabolic Intermediate | Reference |

|---|---|---|---|---|

| Strain TM-1 | Arthrobacter | Sewage Sludge | 4-hydroxybenzoate | asm.orgnih.gov |

| Strain CBS3 | Pseudomonas | Not Specified | 4-hydroxybenzoate | nih.gov |

| Strain SU | Arthrobacter | Soil | 4-hydroxybenzoate | researchgate.netunm.edu |

| Strain PS-I | Pseudomonas | Soil | 4-chlorocatechol | ijsr.in |

| P. aeruginosa PA01 NC | Pseudomonas | Pulp and paper mill effluents | 4-chlorocatechol | nih.gov |

| P. cepacia P166 | Pseudomonas (Burkholderia) | Not Specified | 4-chlorocatechol | nih.gov |

| Various Strains | Micrococcus, Oerskovia, Cellulomonas | Agricultural Soils | 4-hydroxybenzoate (most) | oup.comnih.gov |

Dynamics and Interactions within Mixed Microbial Consortia

While pure cultures are crucial for understanding metabolic pathways, 4-CBA degradation in the environment is often carried out by mixed microbial consortia. oup.com These consortia can exhibit enhanced degradation capabilities due to synergistic interactions, where different members perform complementary metabolic functions. asm.org

A well-documented example is the LPS10 consortium, isolated from a freshwater environment, which mineralizes 4-chlorobiphenyl (B17849) (4CB). This consortium comprises three members: Pseudomonas testosteroni (LPS1OA), an Arthrobacter sp. (LPS1OB), and Pseudomonas putida (LPS10C). In this community, P. testosteroni breaks down 4CB to 4-CBA, and the Arthrobacter species is then responsible for the degradation of the 4-CBA intermediate. asm.org This division of labor allows for the complete breakdown of a more complex pollutant than either member might handle alone.

Stable consortia have also been established under anoxic, denitrifying conditions. nih.govoup.comoup.com Enrichment cultures from river sediment, estuarine sediment, and agricultural soil have yielded stable denitrifying consortia capable of degrading both this compound and 4-bromobenzoate. nih.govoup.com Molecular analysis of these 4-CBA degrading consortia revealed that regardless of their origin, they were often dominated by two types of bacteria from the beta-subclass of Proteobacteria. nih.govoup.com One dominant member was closely related to Thauera aromatica, a known degrader of aromatic compounds under denitrifying conditions. nih.govnih.gov The persistence of these specific bacterial groups across different environments suggests they are highly adapted for this metabolic function. nih.govoup.com

The dynamics within these communities can also involve competition. In chemostat experiments, the LPS10 consortium was found to outcompete other bacterial populations that also possessed 4CB-degradative genes. asm.org Furthermore, the presence of a specialized organism can influence the native microbial community. For example, inoculating a soil suspension with a bacterium specialized in 4-CBA degradation was observed to delay the enrichment of native soil microbes that could degrade other chlorobenzoates, indicating complex interactions between inoculated and indigenous populations. oup.com

The table below outlines examples of microbial consortia involved in this compound degradation.

Table 2: Microbial Consortia Involved in this compound Degradation

| Consortium Name/Type | Key Members/Phyla | Environment/Condition | Role of Consortium | Reference |

|---|---|---|---|---|

| LPS10 | Pseudomonas testosteroni, Arthrobacter sp., Pseudomonas putida | Freshwater / Aerobic | Mineralization of 4-chlorobiphenyl, with Arthrobacter sp. degrading the 4-CBA intermediate. | asm.org |

| Denitrifying Consortia | Betaproteobacteria (e.g., related to Thauera aromatica, Limnobacter, Ralstonia) | River/Estuarine Sediment, Soil / Anaerobic (Denitrifying) | Degradation of 4-CBA coupled to nitrate reduction. | nih.govoup.comoup.com |

| BSEN-2 | Pseudomonas, Sphingomonas, Alcaligenes | PCB-contaminated soil / Aerobic | Synergistic growth on biphenyl, a precursor to chlorobenzoates. | oup.com |

| Pulp Mill Effluent Consortium | Pseudomonas aeruginosa, Pseudomonas sp. | Pulp and paper mill effluents / Aerobic | Degradation of various chloroaromatics, including 4-CBA. | nih.gov |

Enzymology of 4 Chlorobenzoate Biotransformation

4-Chlorobenzoate Dehalogenase Systems (EC 3.8.1.6)

The initial and rate-limiting step in the aerobic degradation of this compound is the hydrolytic dehalogenation catalyzed by this compound dehalogenase systems. semanticscholar.org This enzymatic process replaces the chlorine atom on the aromatic ring with a hydroxyl group, a crucial detoxification step. semanticscholar.organnualreviews.org The enzyme system, classified under EC 3.8.1.6, is not a single enzyme but a complex of proteins that work in concert to achieve this transformation. asm.orgscribd.com

The this compound dehalogenase system from various bacteria, notably Pseudomonas sp. CBS3 and Arthrobacter sp. 4-CB1, has been extensively studied. semanticscholar.org It is composed of three distinct polypeptide components that have been isolated and characterized:

This compound--CoA Ligase (CBL): This enzyme is responsible for the initial activation of the this compound substrate. asm.org It catalyzes the formation of a thioester bond between this compound and coenzyme A (CoA), a reaction that requires ATP and Mg²⁺. asm.orgresearchgate.net This activation step is essential to energize the aromatic ring for the subsequent nucleophilic attack. asm.org

4-Chlorobenzoyl-CoA Dehalogenase: This is the core catalytic component that performs the dehalogenation. It acts on the 4-chlorobenzoyl-CoA intermediate, facilitating the hydrolytic removal of the chlorine atom and its replacement with a hydroxyl group, yielding 4-hydroxybenzoyl-CoA. asm.orgmdpi.com

4-Hydroxybenzoyl-CoA Thioesterase: The final enzyme in this system cleaves the thioester bond of 4-hydroxybenzoyl-CoA, releasing 4-hydroxybenzoate (B8730719) and regenerating free CoA. asm.org

The N-terminal sequence of 4-chlorobenzoyl-CoA dehalogenase from Arthrobacter sp. 4-CB1 shows a 30% identity to the corresponding enzyme from Burkholderia sp. CBS3. semanticscholar.org

The this compound dehalogenase system exhibits a high degree of substrate specificity, primarily targeting this compound. nih.gov The catalytic mechanism of the key dehalogenating enzyme, 4-chlorobenzoyl-CoA dehalogenase, involves a nucleophilic aromatic substitution. semanticscholar.org The process is initiated by the binding of the enolate anion of the thioester-linked substrate to the enzyme. semanticscholar.org This binding induces a positive charge on the carbon atom bearing the chlorine, making it susceptible to nucleophilic attack by the carboxylate group of an aspartate residue (Asp145) in the active site. semanticscholar.orgmdpi.com This attack leads to the formation of a transient Meisenheimer-like intermediate. mdpi.com The reaction proceeds through the formation of an arylated enzyme intermediate, followed by hydrolysis to release the hydroxylated product. mdpi.com

The kinetics of the this compound dehalogenase system have been investigated. For the this compound:coenzyme A ligase component from Pseudomonas sp. CBS-3, the Michaelis-Menten constants (Km) have been determined to be 9 µM for this compound, 100 µM for MgATP, and 80 µM for coenzyme A, with a turnover rate of 30 s⁻¹ at pH 7.5 and 25°C. researchgate.net Enzymatic transformations involving dehalogenases can exhibit mixed-order kinetics, which can be influenced by substrate concentration and binding characteristics. mdpi.comnih.gov

The uptake of this compound into bacterial cells can be an energy-dependent process. In the coryneform bacterium NTB-1, an active transport system for this compound has been identified, which is blocked by protonophores under anaerobic conditions unless an alternative electron acceptor is available.

The activity of the this compound dehalogenase system is dependent on certain cofactors and can be affected by various inhibitors.

Activators: The this compound--CoA ligase component requires Mg²⁺ for its activity; Co²⁺ and Mn²⁺ can also serve as activators. researchgate.net The presence of Mg²⁺ can increase the steady-state rate of the ligase by a factor of 12. nih.gov All known adenylate-forming enzymes, including aryl-CoA ligases, require magnesium ions for their catalytic activity. asm.org

Inhibitors: The uptake of this compound can be inhibited by compounds like azide (B81097) and fluorodinitrobenzene, suggesting the involvement of an active transport system. The ligase activity can be decreased by inhibitors of magnesium-dependent enzymes, such as sodium fluoride (B91410) (NaF). asm.org Additionally, product analogs like 4-chlorobenzyl-CoA and 4-chlorophenacyl-CoA can act as inhibitors of the ligase. nih.gov

| Enzyme Component | Activators | Inhibitors |

| This compound--CoA Ligase | Mg²⁺, Co²⁺, Mn²⁺ | Azide, Fluorodinitrobenzene, NaF, 4-Chlorobenzyl-CoA, 4-Chlorophenacyl-CoA |

Enzymatic Reaction Kinetics and Regulatory Aspects

Associated Enzyme Systems in Ring Cleavage

Following the initial dehalogenation to 4-hydroxybenzoate, the aromatic ring undergoes cleavage, a process facilitated by a different set of enzymes. The catabolism of 4-hydroxybenzoate typically proceeds through its conversion to protocatechuate. mdpi.complos.org This reaction is catalyzed by 4-hydroxybenzoate 3-monooxygenase (PobA), a flavin-dependent enzyme. mdpi.complos.org

Protocatechuate then serves as the substrate for ring-cleavage dioxygenases. There are two main pathways for its degradation:

Ortho (or β-ketoadipate) pathway: Protocatechuate is cleaved by protocatechuate 3,4-dioxygenase to form β-carboxy-cis,cis-muconate. mdpi.comresearchgate.net This product is further metabolized through the β-ketoadipate pathway, eventually yielding intermediates of the tricarboxylic acid (TCA) cycle. plos.org

Meta pathway: Alternatively, protocatechuate 4,5-dioxygenase can cleave the ring to produce 4-carboxy-2-hydroxymuconate semialdehyde. mdpi.comresearchgate.net This intermediate is also channeled into central metabolic pathways. researchgate.net

In some bacteria, such as Burkholderia xenovorans LB400, both the gentisate and protocatechuate pathways can be active for the degradation of 4-hydroxybenzoate. plos.org

| Ring Cleavage Pathway | Key Enzyme | Substrate | Product |

| Initial Hydroxylation | 4-hydroxybenzoate 3-monooxygenase | 4-Hydroxybenzoate | Protocatechuate |

| Ortho-cleavage | Protocatechuate 3,4-dioxygenase | Protocatechuate | β-carboxy-cis,cis-muconate |

| Meta-cleavage | Protocatechuate 4,5-dioxygenase | Protocatechuate | 4-carboxy-2-hydroxymuconate semialdehyde |

Genetic and Molecular Basis of 4 Chlorobenzoate Degradation

Identification and Characterization of Degradative Gene Clusters

The microbial breakdown of 4-chlorobenzoate is primarily accomplished through two main enzymatic pathways, each encoded by distinct gene clusters. These clusters house the genetic blueprints for the enzymes that sequentially break down the 4-CBA molecule.

One well-studied pathway involves the hydrolytic dehalogenation of 4-CBA. In this pathway, the chlorine atom is removed from the aromatic ring early in the degradation process. The key genes for this pathway are often found organized in an operon, a functional unit of DNA containing a cluster of genes under the control of a single promoter. A common arrangement is the fcb gene cluster, which has been identified in various bacteria. For instance, in Comamonas sp. strain DJ-12, the fcb gene cluster is organized as fcbB-fcbA-fcbT1-fcbT2-fcbT3-fcbC. nih.gov Similarly, in Comamonas sediminis strain CD-2, the genes for hydrolytic dehalogenation are clustered as an fcbBAT1T2T3C operon. nih.govasm.org These genes encode the enzymes responsible for the conversion of 4-CBA to 4-hydroxybenzoate (B8730719). nih.govoup.comoup.com

The second major pathway involves a dioxygenase-initiated attack on the aromatic ring. In this case, the chlorine atom remains on the ring during the initial steps. Gene clusters such as the cbeABCD genes in Burkholderia sp. NK8 encode a chlorobenzoate 1,2-dioxygenase, which is responsible for the initial oxidation of chlorobenzoates. researchgate.net Another example is the xyl gene cluster found in Pseudomonas sp. S-47, which enables the degradation of both benzoate (B1203000) and 4-CBA via a meta-cleavage pathway. jmb.or.kr This cluster contains 16 open reading frames, including the structural genes xylXYZLTEGFJQKIH and the regulatory genes xylS and xylR. jmb.or.kr

Metagenomic studies of anaerobic consortia have also revealed novel gene arrangements for 4-CBA degradation. For example, a metagenome clone from a denitrifying consortium contained genes for 4-chlorobenzoyl-CoA ligase (fcbA) and 4-chlorobenzoyl-CoA dehalogenase (fcbB), but notably lacked a gene for 4-hydroxybenzoyl-CoA thioesterase, suggesting a different downstream pathway under anaerobic conditions. oup.com

Table 1: Representative Gene Clusters for this compound Degradation

| Gene Cluster | Organism | Pathway Type | Key Genes | Function |

|---|---|---|---|---|

| fcb | Comamonas sp. strain DJ-12 | Hydrolytic Dehalogenation | fcbB, fcbA, fcbT1, fcbT2, fcbT3, fcbC | Transport and conversion of 4-CBA to 4-hydroxybenzoate. nih.gov |

| fcb | Comamonas sediminis CD-2 | Hydrolytic Dehalogenation | fcbB, fcbA, fcbT1, fcbT2, fcbT3, fcbC | Transport and hydrolytic dehalogenation of 4-CBA. nih.govasm.org |

| cbe | Burkholderia sp. NK8 | Dioxygenase | cbeABCD | Oxidation of chlorobenzoates. researchgate.net |

| xyl | Pseudomonas sp. S-47 | Dioxygenase (meta-cleavage) | xylXYZLTEGFJQKIH, xylS, xylR | Degradation of benzoate and 4-CBA. jmb.or.kr |

| fcb (metagenome) | Uncultured denitrifying bacterium | Hydrolytic Dehalogenation | fcbA, fcbB | Anaerobic conversion of 4-CBA to 4-chlorobenzoyl-CoA and subsequent dehalogenation. oup.com |

Transcriptional Regulation of Degradation Genes

The expression of the genes involved in this compound degradation is tightly controlled to ensure that the necessary enzymes are produced only when the target compound is present. This regulation is primarily achieved through the action of transcriptional regulators, which are proteins that bind to specific DNA sequences near the degradation genes and either activate or repress their transcription.

In the case of the hydrolytic dehalogenation pathway, the fcb operon is often under the control of a repressor protein. In Comamonas sediminis strain CD-2, a TetR-type transcriptional repressor, named FcbR, has been identified. nih.govasm.orgnih.gov In the absence of 4-CBA, FcbR binds to the promoter region of the fcb operon, preventing the transcription of the degradation genes. nih.govasm.org The true inducer molecule that causes the repressor to release the DNA is not 4-CBA itself, but an intermediate metabolite, 4-chlorobenzoyl-CoA. nih.govasm.org When 4-CBA enters the cell, it is converted to 4-chlorobenzoyl-CoA, which then binds to FcbR, causing a conformational change in the repressor protein. nih.govasm.org This change leads to the dissociation of FcbR from the DNA, allowing RNA polymerase to access the promoter and initiate transcription of the fcb genes. nih.govasm.orgasm.org

For the dioxygenase pathways, regulation can be more complex. In Burkholderia sp. NK8, the cbeABCD genes are co-expressed with catA (encoding catechol dioxygenase) and are under the positive control of a LysR-type transcriptional regulator called CbeR. researchgate.net The expression of these genes is induced by 3-chlorobenzoate (B1228886), this compound, and benzoate. Interestingly, while the chlorobenzoate dioxygenase can degrade 2-chlorobenzoate (B514982), this compound does not act as an inducer for the cbe genes, highlighting the specificity of the regulatory system. researchgate.net In Pseudomonas sp. S-47, the xyl gene cluster is regulated by two proteins, XylS and XylR, which control the expression of the meta-cleavage pathway operon. jmb.or.kr

Plasmid-Mediated Gene Transfer and Horizontal Gene Flow

The genes responsible for the degradation of this compound are often located on mobile genetic elements, particularly plasmids. oup.comasm.org Plasmids are small, circular DNA molecules that can replicate independently of the chromosome and can be transferred between bacteria through a process called horizontal gene transfer. This mobility of catabolic genes plays a crucial role in the adaptation of microbial communities to environmental pollutants. asm.orgnih.gov

Several studies have provided evidence for the plasmid-mediated transfer of 4-CBA degradation capabilities. For instance, in Alcaligenes sp. strain ALP83, the ability to degrade this compound to 4-hydroxybenzoate is associated with a 10-kb fragment on the plasmid pSS70. nih.gov In some Arthrobacter strains, the genes for hydrolytic dehalogenation of 4-CBA are located on a plasmid designated pASU1. nih.govasm.org Furthermore, studies of microbial populations in contaminated environments have shown that horizontal gene transfer is a significant factor in the dissemination of degradation pathways. nih.govasm.org The presence of insertion sequences, which are another type of mobile genetic element, near or within degradation gene clusters can facilitate DNA rearrangements and the transfer of these genes. nih.govnih.gov

The transfer of these catabolic plasmids can lead to the emergence of new bacterial strains with the ability to degrade pollutants. For example, microcosm experiments have demonstrated the transfer of the 2,4-D degradative plasmid pJP4 from donor strains to indigenous soil bacteria, resulting in transconjugants capable of degrading the pollutant. frontiersin.org While direct transfer of the 4-CBA degradation phenotype has not always been observed at high frequencies in laboratory matings, the presence of these genes on plasmids in a significant portion of environmental isolates suggests that it is an important mechanism for the spread of this metabolic capability in nature. oup.comoup.com

Table 2: Plasmids Involved in Chlorobenzoate Degradation

| Plasmid | Host Strain | Degraded Compound(s) | Key Features |

|---|---|---|---|

| pSS70 | Alcaligenes sp. ALP83 | This compound | Carries a 10-kb fragment responsible for dehalogenase activity. nih.gov |

| pASU1 | Arthrobacter sp. SU | This compound | Contains the fcb operon for hydrolytic dehalogenation. nih.govasm.org |

| pJP4 | Wautersia eutropha JMP134 | 2,4-D, 3-Chlorobenzoate | IncP1-β conjugative plasmid with two chlorocatechol-degrading gene clusters. asm.org |

| pBRC60 | Comamonas testosteroni | 3-Chlorobenzoate | Harbors genes for 3-CB mineralization. frontiersin.org |

Transport Systems for Substrate Uptake

Before a microorganism can degrade this compound, it must first transport the compound across its cell membrane. While some hydrophobic compounds can enter cells via passive diffusion, the uptake of many aromatic acids, including 4-CBA, is facilitated by specific transport systems.

Evidence for active, energy-dependent transport of 4-CBA has been found in several bacteria. In the coryneform bacterium NTB-1, the uptake of 4-CBA is coupled to the proton motive force, suggesting a proton symport mechanism. asm.org This means that the influx of 4-CBA is driven by the simultaneous movement of protons into the cell. Competition studies with this system have shown a very narrow substrate specificity. asm.org

In Comamonas sp. strain DJ-12, a specific transport system for 4-CBA has been identified and is encoded by the genes fcbT1, fcbT2, and fcbT3, which are part of the fcb operon. nih.gov These genes encode a tripartite ATP-independent periplasmic (TRAP) transporter. nih.govoup.com TRAP transporters are a class of secondary transporters that utilize an extracytoplasmic solute receptor (ESR) and are driven by an electrochemical ion gradient rather than ATP hydrolysis. oup.com A knockout mutant of the fcbT1T2T3 genes in Comamonas sp. strain DJ-12 showed a significantly reduced growth rate on 4-CBA and a five-fold decrease in the rate of 4-CBA transport into the cells. nih.gov The uptake of 4-CBA by this transporter is inhibited by other halogenated benzoates, such as 4-bromo-, 4-iodo-, and 4-fluorobenzoate (B1226621), indicating a shared recognition by the transport system. nih.gov

Genetic Engineering Approaches for Enhanced Degradation

The understanding of the genetic and molecular basis of this compound degradation has opened up possibilities for using genetic engineering to enhance the bioremediation of this and other related pollutants. By manipulating the genes involved in the degradation pathways, it is possible to create microorganisms with improved degradative capabilities.

One approach involves the transfer of entire degradation pathways into robust host organisms that are well-suited for survival in contaminated environments. For example, the bph operon, responsible for the degradation of polychlorinated biphenyls (PCBs) from Burkholderia xenovorans LB400, has been chromosomally inserted into Pseudomonas fluorescens F113, a bacterium known for its excellent root-colonizing ability. tandfonline.com This creates a genetically modified organism with the potential for enhanced rhizoremediation of PCBs, which are often degraded to chlorobenzoates. tandfonline.com

Another strategy is to modify existing pathways to broaden their substrate range or increase their efficiency. This can involve site-directed mutagenesis of key enzymes to alter their catalytic properties. Furthermore, the construction of biosensors using the regulatory elements of degradation pathways allows for the detection of pollutants and the monitoring of bioremediation processes. tandfonline.com By fusing the promoter of a degradation operon to a reporter gene, such as the one for green fluorescent protein (GFP), the presence of the target pollutant can be visualized by the expression of the reporter. tandfonline.com

While the direct genetic engineering of 4-CBA degradation pathways is an area of ongoing research, the principles established from the study of related compounds like 3-chlorobenzoate and PCBs provide a clear framework for future work. epa.govmdpi.com The ability to construct and deploy genetically modified microorganisms with enhanced degradative capacities holds significant promise for the cleanup of environments contaminated with halogenated aromatic compounds.

Environmental Dynamics and Bioremediation Strategies for 4 Chlorobenzoate

Occurrence and Persistence in Contaminated Environments

4-Chlorobenzoate (4-CBA) is a halogenated aromatic compound that enters the environment from several sources. ontosight.airesearchgate.net It is used in the manufacturing of certain products and also appears as a metabolic intermediate during the microbial breakdown of more complex pollutants like polychlorinated biphenyls (PCBs), the insecticide DDT, and various herbicides. researchgate.netresearchgate.netoup.comoup.com Because many bacteria that can degrade PCBs are unable to metabolize the resulting chlorobenzoic acids, these compounds can accumulate in contaminated sites. oup.comoup.comoup.com

The persistence of 4-CBA in the environment is a concern due to its chemical stability and solubility in water, which allows it to contaminate soil and aquatic systems. ontosight.aiontosight.ai Its degradation rate can vary significantly depending on environmental conditions and the presence of capable microbial populations. nih.gov While it can be persistent, 4-CBA is also known to be biodegradable under specific conditions, making it a subject of interest for bioremediation research. ontosight.ai Organisms capable of degrading 4-CBA have been isolated from various environments, including agricultural soils and industrial sludge. oup.comnih.gov

The compound's presence is often noted in soils and sediments of areas with a history of industrial pollution or heavy pesticide use. oup.comresearchgate.net For instance, it has been identified as a stable intermediate in the degradation of DDT in soil. researchgate.net The accumulation of 4-CBA can be a rate-limiting step in the complete cleanup of sites contaminated with PCBs. oup.com

Bioremediation Approaches

Bioremediation leverages biological processes to treat contaminated environments. For this compound, the primary strategies involve enhancing the activity of microorganisms that can use the compound as a source of carbon and energy. ontosight.ai This can be achieved through bioaugmentation, the introduction of specialized microbes, or biostimulation, the modification of the environment to favor native degraders. frontiersin.orgmedcraveonline.com

Bioaugmentation is the process of adding specific, pre-grown microbial strains or consortia to a contaminated site to enhance the degradation of target pollutants. frontiersin.orgwikipedia.org This strategy is particularly useful when the indigenous microbial population lacks the ability to degrade a specific contaminant like 4-CBA. besjournal.com

Several bacterial strains have been identified and successfully used in laboratory and microcosm studies to degrade 4-CBA. These belong to genera such as Pseudomonas, Alcaligenes, and Arthrobacter. oup.comoup.comnih.gov For example, inoculating soil suspensions with an Alcaligenes denitrificans strain capable of degrading 4-CBA significantly accelerated its removal. oup.com Similarly, a bacterial consortium isolated from pulp and paper mill effluent demonstrated the ability to use 4-CBA as its sole carbon and energy source. researchgate.net

A key challenge in bioaugmentation is the survival and activity of the introduced microorganisms in the complex and often harsh soil environment. nih.govnih.gov To address this, strategies like "gene bioaugmentation" are being explored. This involves introducing bacteria that can transfer the necessary degradation genes (often located on plasmids) to better-adapted indigenous bacteria. frontiersin.orgnih.gov One study demonstrated enhanced 4-CBA degradation in a soil slurry using a genetically engineered Pseudomonas putida strain, which was more effective than using a naturally adapted Arthrobacter strain. nih.govd-nb.info

Table 1: Examples of Microbial Strains Used in this compound Bioaugmentation

| Microbial Strain/Consortium | Matrix | Key Finding | Reference |

|---|---|---|---|

| Alcaligenes denitrificans CB | Soil Suspensions | Inoculation highly accelerated 4-CBA degradation. | oup.com, oup.com |

| Arthrobacter sp. TM-1 | Liquid Medium / Sewage Sludge | Isolated from a consortium and capable of using 4-CBA as a sole carbon source. | nih.gov |

| Pseudomonas aeruginosa PA01 NC | Liquid Medium | Degraded 4-CBA (2 g/L) via a 4-chlorocatechol (B124253) pathway. | researchgate.net |

| Lysinibacillus macrolides DSM54T | PCB-Polluted Soil | Achieved over 93% removal of 4-CBA under optimized conditions. | researchgate.net |

| P. putida PaW340/pDH5 (Engineered) | Soil Slurry | Recombinant strain showed higher degradation of 4-CBA compared to pre-adapted natural strain. | nih.gov, d-nb.info |

| Hydrogenophaga sp. 4-CBA | Haloaromatic-Contaminated Soil | Utilized 4-CBA as the sole carbon source for growth. | researchgate.net |

Biostimulation aims to enhance the degradative activity of the native microbial populations by adding nutrients, electron acceptors (like oxygen), or other limiting substances. medcraveonline.comrsc.org This approach is often more cost-effective than bioaugmentation and relies on the principle that the indigenous microorganisms are already well-adapted to the site conditions. d-nb.inforsc.org

For chlorinated aromatic compounds, the addition of nutrients like nitrogen and phosphorus can stimulate microbial growth and, consequently, the degradation of the contaminant. frontiersin.orgmedcraveonline.com The process involves adjusting environmental parameters to create optimal conditions for the existing bacteria to break down pollutants. medcraveonline.com While specific studies focusing solely on biostimulation for 4-CBA are less common than bioaugmentation research, the principles are widely applied in bioremediation. Often, biostimulation is used in conjunction with bioaugmentation to support the growth and activity of both the introduced and native degrading populations. d-nb.inforsc.org

A specific and promising bioaugmentation strategy is the use of "activated soil" as the inoculum. nih.govresearchgate.net This technique involves pre-exposing soil containing indigenous degrader populations to the target contaminant (e.g., 4-CBA) to "activate" and grow these specific populations. This activated soil is then transferred to a contaminated site that lacks the necessary microbial activity. nih.gov

Research has shown this method to be highly effective. In one study, a soil that could not degrade 4-CBA was bioaugmented with activated soil from a different site that had been exposed to and had degraded 4-CBA. The result was the rapid degradation of 4-CBA within 6 days. nih.govresearchgate.net This approach can be more successful than using pure cultures because the microbial community in the activated soil is already adapted to a soil environment, potentially increasing its survival and effectiveness after transfer. nih.gov In contrast, bioaugmentation with "potentially active soil" (soil containing degraders that had not been pre-exposed to the contaminant) did not improve degradation, highlighting the importance of the activation step. nih.govresearchgate.net

Biostimulation Techniques

Influence of Environmental Parameters on Degradation Rates

The efficiency of 4-CBA bioremediation is heavily dependent on various environmental factors that influence microbial growth and enzyme activity. medcraveonline.com Key parameters include temperature, pH, and the presence of other chemicals (co-contaminants).

Temperature: Microbial degradation of 4-CBA is temperature-sensitive. Studies on various bacterial strains show optimal degradation typically occurs in the mesophilic range. For an Arthrobacter sp., the optimal temperature for the dehalogenase enzyme activity was found to be 20°C. nih.govnih.gov Another study optimizing conditions for Lysinibacillus macrolides found an ideal temperature of 32.75°C. researchgate.netresearchgate.net Generally, temperatures between 25°C and 35°C are considered suitable for the biodegradation of chlorobenzoic acids. researchgate.net

pH: The pH of the soil or water matrix significantly affects microbial enzymatic processes. The optimal pH for the dehalogenase enzyme from Arthrobacter sp. was 6.8. nih.govnih.gov In a different study with Lysinibacillus macrolides, a more acidic optimal pH of 5.25 was identified for 4-CBA degradation. researchgate.netresearchgate.net The degradation rates can decrease at higher pH levels; for example, the degradation of the related compound 4-chlorophenol (B41353) was observed to be slower at a pH of 9.1. researchgate.net

Presence of Co-contaminants: The presence of other chemicals can either inhibit or, in some cases, have no effect on 4-CBA degradation. In soil suspensions, the presence of other chlorobenzoates was found to interfere with 4-CBA breakdown by Alcaligenes denitrificans. oup.com Specifically, 2-chlorobenzoate (B514982) retarded the degradation, while 3,4-dichlorobenzoate (B1239242) completely inhibited it. oup.comoup.com Co-contamination with heavy metals can also pose a significant challenge, as metals can be toxic to the degrading microorganisms and inhibit their metabolic activity. nih.gov For instance, the biodegradation of 3-chlorobenzoate (B1228886) was found to be highly susceptible to the presence of cadmium and chromium.

Table 2: Influence of Environmental Parameters on 4-CBA Degradation

| Parameter | Organism/System | Optimal Condition | Effect | Reference |

|---|---|---|---|---|

| Temperature | Arthrobacter sp. TM-1 | 20°C | Maximal dehalogenase activity observed. | asm.org, nih.gov, nih.gov |

| Temperature | Lysinibacillus macrolides | 32.75°C | Optimal for achieving 100% removal. | researchgate.net, researchgate.net |

| pH | Arthrobacter sp. TM-1 | 6.8 | Optimal for dehalogenase activity. | nih.gov, nih.gov |

| pH | Lysinibacillus macrolides | 5.25 | Optimal for achieving 100% removal. | researchgate.net, researchgate.net |

| Co-contaminant | Alcaligenes denitrificans | 3,4-Dichlorobenzoate | Completely inhibited 4-CBA degradation. | oup.com, oup.com |

| Co-contaminant | Anaerobic Consortia | Cadmium (Cd) | 3-Chlorobenzoate degradation was highly susceptible. |

Advanced Analytical Methodologies in 4 Chlorobenzoate Research

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating, identifying, and quantifying 4-chlorobenzoate and its metabolites. High-Performance Liquid Chromatography (HPLC) is a widely employed technique due to its versatility and sensitivity.

A common approach involves using a reversed-phase (RP) C18 column. ijper.org For instance, a Zorbax Eclipse Plus C18 column (4.6 mm × 100 mm, 3.5 µm) can be used with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile (B52724), and a 10 mM sodium acetate (B1210297) buffer (pH 3) in a 10:50:40 v/v ratio. ijper.org Detection is typically carried out using a UV-Visible Photodiode Array (PDA) detector at 254 nm. ijper.org This method has proven to be linear for 4-chlorobenzoic acid over a concentration range of 0.25-2 µg/ml. ijper.org

Another HPLC method utilizes a LiChrospher 60 RP-select B column (5 µm, 125 x 4.0 mm) with a gradient of water and acetonitrile, both containing 0.1% H₃PO₄. lgcstandards.com The detection is performed with a Diode Array Detector (DAD) at 240 nm. lgcstandards.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

In studies of enzymatic reactions, HPLC is essential for separating reactants and products. For example, in the analysis of the this compound:coenzyme A ligase catalyzed reaction, a linear gradient of methanol in a buffer containing triethylamine (B128534) and potassium phosphate (B84403) (pH 6.5) was used to separate this compound, 4-CBA-AMP, and 4-CBA-CoA, with retention times of 19, 22, and 33 minutes, respectively. acs.org

Gas chromatography/mass spectrometry (GC/MS) is another powerful technique for the determination of this compound. researchgate.net For example, an Agilent 5975C system with a Triple-Axis HED-EM Detector and a 30 m × 250 μm × 0.25 μm column can be utilized. researchgate.net The injector temperature is typically set at 240 °C. researchgate.net

Thin-layer chromatography (TLC) also finds application in the analysis of this compound, particularly as a degradation product of other compounds. A densitometric method using silica (B1680970) gel-coated TLC plates with a mobile phase of 2-propanol, 25% ammonia, and water (8:1:1, v/v) has been developed for its identification. nih.gov

Interactive Data Table: Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase/Eluent | Detector | Application |

| RP-HPLC | Zorbax Eclipse Plus C18, 3.5 µm (4.6 mm × 100 mm) ijper.org | Methanol:Acetonitrile:10 mM Sodium Acetate buffer pH 3 (10:50:40% v/v) ijper.org | UV-Visible PDA at 254 nm ijper.org | Quantification of indomethacin (B1671933) and its degradant, 4-chlorobenzoic acid. ijper.org |

| RP-HPLC | LiChrospher 60 RP-select B, 5 µm (125 x 4.0 mm) lgcstandards.com | Gradient of Water (0.1% H₃PO₄) and Acetonitrile (0.1% H₃PO₄) lgcstandards.com | DAD at 240 nm lgcstandards.com | Purity analysis of 4-Chlorobenzoic Acid reference material. lgcstandards.com |

| RP-HPLC | Newcrom R1 sielc.com | Acetonitrile, Water, and Phosphoric Acid sielc.com | MS compatible (with formic acid instead of phosphoric acid) sielc.com | Separation and isolation for preparative and pharmacokinetic studies. sielc.com |

| HPLC | Reversed-phase column acs.org | Linear gradient of methanol in 25% methanol, 2.5% triethylamine, and 25 mM K+Pi (pH 6.5) acs.org | Liquid scintillation counting (for 14C labeled compounds) acs.org | Separation of 4-CBA, 4-CBA-AMP, and 4-CBA-CoA in enzymatic assays. acs.org |

| GC/MS | 30 m × 250 μm × 0.25 μm column researchgate.net | - | Agilent 5975C MS Detector researchgate.net | Determination of 4-CBA concentration in organic phase solutions. researchgate.net |

| TLC | Silica gel-coated plates nih.gov | 2-propanol-25% ammonia-water (8 + 1 + 1, v/v) nih.gov | UV densitometry nih.gov | Identification of 4-chlorobenzoic acid as a degradation product of indomethacin. nih.gov |

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are indispensable for elucidating the structure of this compound and its derivatives, as well as for understanding the mechanisms of its transformation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. In the study of a this compound derivative, 2-oxo-2H-chromen-7-yl this compound, 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY, and NOESY) NMR experiments were conducted to unambiguously assign the structure. mdpi.com For instance, the ¹H-NMR spectrum in DMSO-d₆ showed characteristic doublets for the protons on the benzene (B151609) ring at 7.70 and 8.15 ppm. mdpi.com Similarly, the ¹³C{¹H} NMR spectrum revealed 14 distinct carbon signals. mdpi.com In mechanistic studies of the this compound:coenzyme A ligase, ¹H, ¹³C, and ³¹P-NMR spectral data were crucial in characterizing the 4-CBA-AMP reaction intermediate. acs.org

Mass Spectrometry (MS) is used for determining the molecular weight and fragmentation patterns of this compound and its metabolites. mdpi.comresearchgate.net It is often coupled with chromatographic techniques like GC or HPLC for enhanced separation and identification.

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide information about functional groups and electronic transitions. The Fourier-transform infrared (FTIR) spectrum of 2-oxo-2H-chromen-7-yl this compound showed a characteristic C=O stretching vibration at 1728 cm⁻¹ and a C-Cl stretching vibration at 744 cm⁻¹. mdpi.com The UV-Vis spectrum of the same compound in acetone (B3395972) exhibited maximum absorbance (λmax) at 316 nm and 330 nm. mdpi.com In another study, the UV absorption spectrum of the 4-CBA-AMP adduct showed a λmax at 203 nm and 249 nm in water at pH 6.0. acs.org

These spectroscopic techniques, often used in combination, provide a comprehensive picture of the chemical transformations of this compound.

Interactive Data Table: Spectroscopic Data for this compound and its Derivatives

| Compound | Technique | Solvent/Conditions | Key Spectral Data | Reference |

| 2-oxo-2H-chromen-7-yl this compound | ¹H-NMR | DMSO-d₆ | Doublets at 7.70 and 8.15 ppm (benzene ring protons) mdpi.com | mdpi.com |

| 2-oxo-2H-chromen-7-yl this compound | ¹³C{¹H} NMR | DMSO-d₆ | 14 carbon signals (7 aromatic methines, 5 quaternary aromatic carbons, 2 carbonyl carbons) mdpi.com | mdpi.com |

| 2-oxo-2H-chromen-7-yl this compound | FTIR-ATR | - | ν C=O at 1728 cm⁻¹, ν C-Cl at 744 cm⁻¹ mdpi.com | mdpi.com |

| 2-oxo-2H-chromen-7-yl this compound | UV-Vis | Acetone | λmax at 316 nm and 330 nm mdpi.com | mdpi.com |

| 4-CBA-AMP adduct | UV-Vis | H₂O, pH 6.0, 25 °C | λmax at 203 nm (ε = 20 mM⁻¹ cm⁻¹) and 249 nm (ε = 15 mM⁻¹ cm⁻¹) acs.org | acs.org |

| 4-chlorobenzoic acid | ¹H NMR | DMSO-d₆ | δ 12.87 (br. s, 1H), 7.93 (d, J = 8.5 Hz, 2H), 7.56 (d, J = 8.5 Hz, 2H) | rsc.org |

Molecular Fingerprinting and Phylogenetic Analysis

Understanding the microbial communities capable of degrading this compound is crucial for developing effective bioremediation strategies. Molecular fingerprinting and phylogenetic analysis are key to identifying and characterizing these microorganisms.

Terminal Restriction Fragment Length Polymorphism (T-RFLP) of the 16S rRNA gene is a molecular fingerprinting technique used to characterize microbial communities in enrichment cultures that degrade this compound. oup.com This method provides a representation of the operational taxonomic units (OTUs) present in a community, where the number of distinct terminal restriction fragments (T-RFs) corresponds to the number of different OTUs. oup.com

16S rRNA gene sequencing is used for the phylogenetic analysis of bacteria involved in this compound degradation. oup.com For example, in a this compound degrading consortium, two T-RFs were identified as members of the β-subunit of the Proteobacteria through 16S rRNA sequencing. oup.com One clone was closely related to Thauera aromatica, while the other was distantly related to the genera Limnobacter and Ralstonia. oup.com

Repetitive Extragenic Palindromic-Polymerase Chain Reaction (REP-PCR) is another DNA fingerprinting technique used to assess the genomic relatedness among bacterial isolates. oup.com In a study of twenty this compound-degrading bacteria, REP-PCR revealed 19 different DNA fingerprint patterns, indicating a high degree of diversity even among isolates identified as the same species. oup.com

Fatty Acid Methyl Ester (FAME) analysis is a phenotypic method used for the identification of bacterial isolates to the species level. oup.com This technique was used to identify strains of Micrococcus, Pseudomonas, Oerskovia, Cellulomonas, and Arthrobacter as being capable of utilizing this compound as a sole source of carbon and energy. oup.com

These molecular and phylogenetic techniques provide valuable insights into the diversity and identity of microorganisms that play a role in the bioremediation of this compound. The combination of these methods allows for a more comprehensive understanding of the genetic and functional diversity of these microbial communities. ekb.eg

Computational and Theoretical Studies on 4 Chlorobenzoate Interactions

Molecular Docking and Ligand Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in understanding how 4-chlorobenzoate and its derivatives interact with the active sites of enzymes.

In studies of this compound:CoA ligase (CBL), an enzyme crucial for the degradation of this compound, the aromatic ring of this compound and its chloro substituent are enveloped by the side chains of nonpolar residues within a hydrophobic binding pocket. nih.gov Upon binding, solvent molecules are displaced from this pocket. nih.gov The carboxylate group of the ligand remains positioned near the entrance of this pocket. nih.gov The chloro group at the C(4) position is specifically accommodated by a small hydrophobic pocket formed by residues such as Met310, Asn311, and Phe184. nih.gov This "C(4)X pocket" plays a significant role in determining the substrate specificity of the enzyme. nih.gov

Molecular docking studies have also been employed to investigate the potential anti-inflammatory activity of this compound derivatives. For instance, the binding energy of 4-formyl-2-methoxyphenyl-4-chlorobenzoate with the COX-2 receptor was calculated to be -8.18 kcal/mol, which was lower than that of its precursor, vanillin (B372448) (-4.96 kcal/mol), suggesting potentially greater activity. fip.orgresearchgate.netfip.org Similarly, a synthesized imidazole (B134444) derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl this compound, showed a strong binding affinity to human lactate (B86563) dehydrogenase (LDHA) with a docking score of -10.6 kcal/mol. researchgate.netaip.org

Furthermore, molecular docking has been utilized to study the interaction of a copper(II) complex containing this compound with DNA gyrase. mdpi.com The results indicated that the complex exhibited a higher binding affinity compared to the individual ligands, 4-chlorobenzoic acid and benzimidazole. mdpi.com

Table 1: Molecular Docking and Binding Affinity Data for this compound and its Derivatives

| Compound/Complex | Target Enzyme/Receptor | Predicted Binding Energy/Score | Key Findings |

| This compound | This compound:CoA Ligase (CBL) | KM = 0.93 µM | Binds in a hydrophobic pocket with the C(4)Cl group in a specific sub-pocket. nih.gov |

| 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | COX-2 Receptor | -8.18 kcal/mol | Predicted to have better anti-inflammatory activity than vanillin. fip.orgresearchgate.netfip.org |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenyl this compound | Human Lactate Dehydrogenase (LDHA) | -10.6 kcal/mol | Shows high affinity for the active site of the receptor. researchgate.netaip.org |

| Copper(II) complex with this compound and benzimidazole | DNA Gyrase | - | Enhanced binding affinity compared to individual ligands. mdpi.com |

Quantum Chemical Calculations for Reaction Mechanisms and Active Site Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide detailed electronic-level insights into reaction mechanisms and the nature of interactions within enzyme active sites.

These methods have been applied to study the dehalogenation of 4-chlorobenzoyl CoA, a key step in the breakdown of this compound. acs.org Calculations on the non-enzymatic reaction between a model of 4-chlorobenzoyl CoA and an acetate (B1210297) nucleophile revealed a significant energy barrier in solution, highlighting the catalytic power of the enzyme in lowering this barrier. acs.org The gas-phase reaction profile was characterized by a two-well potential surface. acs.org These theoretical findings are crucial for understanding how the enzyme active site stabilizes the transition state of the reaction. acs.org

DFT calculations have also been used to analyze the iron-catalyzed cross-coupling reaction between 4-chlorobenzoic acid methyl ester and a Grignard reagent. nih.gov The calculations elucidated a three-step catalytic cycle involving oxidation, addition, and reductive elimination, with the final step being rate-limiting. nih.gov

Furthermore, quantum chemical calculations have been used to optimize the molecular structure of this compound derivatives and compare the results with experimental data from X-ray crystallography. nih.goviucr.org For 2-oxo-2H-chromen-3-yl this compound, the calculated dihedral angle between the coumarin (B35378) and chlorobenzoate rings showed good agreement with the observed structure. nih.goviucr.org Such calculations also help in understanding the electronic properties and reactivity of these molecules through analyses like HOMO-LUMO energy gaps and molecular electrostatic potential maps. mdpi.commdpi.com

Table 2: Applications of Quantum Chemical Calculations in this compound Research

| Study Area | Method | Key Insights |

| Dehalogenation of 4-Chlorobenzoyl CoA | HF/6-31G*, B3LYP/6-311+G**, PM3 | Elucidated the gas-phase reaction profile and the high energy barrier in solution for the non-enzymatic reaction. acs.org |

| Iron-Catalyzed Cross-Coupling | Density Functional Theory (DFT) | Detailed the three-step catalytic cycle and identified the rate-limiting step. nih.gov |

| Structural Analysis of Derivatives | Ab-initio Hartree–Fock (HF) | Optimized molecular geometry and compared with experimental X-ray data. nih.goviucr.org |

| Electronic Properties | DFT | Calculated HOMO-LUMO gaps and molecular electrostatic potential to predict reactivity. mdpi.commdpi.com |

| Thermochemistry | G3(MP2) theory | Calculated enthalpies of formation for chlorobenzoic acids, showing good agreement with experimental data. acs.org |

Molecular Dynamics Simulations of Enzyme Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of macromolecules, allowing researchers to observe the conformational changes that are often essential for enzyme function.

MD simulations have been instrumental in understanding the catalytic mechanism of this compound:CoA ligase (CBL). This enzyme undergoes a significant conformational change, a domain rotation of approximately 140°, to switch between its two catalytic steps: the adenylation of this compound and the subsequent formation of the thioester with Coenzyme A. nih.govnih.govresearchgate.netunm.edu X-ray crystallography has captured the enzyme in these two distinct conformational states. nih.govnih.gov MD simulations can bridge these static pictures, revealing the pathway and dynamics of this large-scale domain movement.

Simulations have also been performed on 4-chlorobenzoyl-CoA dehalogenase to compare the active site dynamics of the wild-type enzyme with that of a mutant (W137F). pnas.org These studies showed that only the wild-type enzyme could form the reactive conformations necessary for catalysis. pnas.org The simulations also provided insights into how water molecules diffuse into the active site, a crucial step for the hydrolysis part of the dehalogenation reaction. pnas.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org This approach is used to predict the activity of new compounds and to gain insights into the structural features that are important for activity.

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of QSAR are highly relevant to understanding its interactions and effects. For instance, QSAR can be used to predict the toxicity or biodegradability of chlorobenzoates based on molecular descriptors that quantify their lipophilic, electronic, and steric properties. nih.gov

In a broader context, QSAR studies have been conducted on related compounds like chlorophenols and other chlorobenzoic acid derivatives. nih.govnih.gov For example, a QSAR model for the toxicity of chlorophenols found that electrostatic and hydrophobic fields were significant contributors to their biological activity. nih.gov For 2-chlorobenzoic acid derivatives, topological parameters were found to govern their antimicrobial activity. nih.gov These studies provide a framework for how QSAR could be applied to this compound to predict its biological activities and to design new derivatives with desired properties. The development of QSAR models often involves correlating biological activity with descriptors such as the octanol-water partition coefficient (log Kow), Hammett constants (σ), and molecular connectivity indices. nih.gov

Synthetic Methodologies for 4 Chlorobenzoate and Analogs in Research

Laboratory-Scale Synthetic Routes for Research Applications

For research purposes, 4-chlorobenzoate and its derivatives are commonly prepared through established esterification protocols. A prevalent method is the O-acylation of hydroxyl-containing compounds with 4-chlorobenzoyl chloride. This reaction is typically mediated by a base to neutralize the hydrochloric acid byproduct.

A representative procedure involves the triethylamine-mediated O-acylation of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride in acetonitrile (B52724) at room temperature. mdpi.com This straightforward approach yields the desired product, 2-oxo-1,2-dihydroquinolin-8-yl this compound, in good yield (83%) after a three-hour reaction time and subsequent purification by column chromatography. mdpi.com Similarly, reacting 4-chlorobenzoyl chloride with 4-nitrophenol (B140041) in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a standard method to produce 4-nitrophenyl this compound.

Modern energy sources are also employed to facilitate these syntheses. For instance, the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate has been successfully achieved using microwave irradiation. fip.orgfip.org This technique can significantly reduce reaction times. In one study, the reaction of vanillin (B372448) and 4-chlorobenzoyl chloride under microwave irradiation at 120 watts produced the highest yield of 89.09%. fip.orgfip.org The use of specialized reactors that allow for rapid heating, such as the Monowave 50, has also been reported for the synthesis of compounds like 2-oxo-2H-chromen-7-yl this compound, achieving a 94% yield in just five minutes at 60°C. researchgate.net

Table 1: Laboratory-Scale Synthesis of this compound Derivatives

| Product | Reactants | Base/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Oxo-1,2-dihydroquinolin-8-yl this compound | 8-Hydroxyquinolin-2(1H)-one + 4-Chlorobenzoyl chloride | Triethylamine | Acetonitrile, Room Temp, 3h | 83% | mdpi.com |

| 4-Nitrophenyl this compound | 4-Nitrophenol + 4-Chlorobenzoyl chloride | Pyridine or Triethylamine | Anhydrous conditions | Not specified | |

| 4-Formyl-2-methoxyphenyl this compound | Vanillin + 4-Chlorobenzoyl chloride | Pyridine | Microwave Irradiation (120 W) | 89.09% | fip.orgfip.org |

| 2-Oxo-2H-chromen-7-yl this compound | 7-Hydroxy-2H-chromen-2-one + 4-Chlorobenzoyl chloride | Triethylamine | Acetonitrile, 60°C, 5 min (Monowave reactor) | 94% | researchgate.net |

Novel Catalytic Approaches for Substituted Benzoate (B1203000) Synthesis

Recent advancements in catalysis have opened new avenues for synthesizing substituted benzoates with high precision and efficiency. These novel approaches often provide access to complex molecules that are difficult to obtain through traditional methods.

One innovative strategy employs a triple catalyst system for the enantioselective hydroamination of enol esters. frontiersin.orgnih.gov This system, consisting of an iridium photocatalyst, a Brønsted base, and a tetrapeptide thiol catalyst, enables the synthesis of chiral α-substituted β-arylsulfonamidoethyl benzoates with yields ranging from 47% to 93% and high enantioselectivity (73–94% e.e.). frontiersin.orgnih.gov The absolute configuration of the product is controlled by the chiral peptide catalyst. nih.gov

In the realm of sustainable chemistry, superbase-derived ionic liquids have been developed as effective catalysts. rsc.org Specifically, 1,8-diazabicyclo[5.4.0]undec-7-ene levulinate ([DBUH]Lev) catalyzes the homogeneous transesterification of cellulose (B213188) with methyl benzoate to produce cellulose benzoate. rsc.org This method allows for a controllable degree of substitution and operates under sustainable principles, with the catalytic system being reusable. rsc.org

Furthermore, unique metal complexes are being designed for specific transformations. A robust, bench-stable cerium(IV) benzoate complex, [Ce(TRIPCO₂)₅Na], functions as an efficient ligand-to-metal charge transfer (LMCT) catalyst. acs.org It enables the selective cleavage of α-C(sp³)–C(sp³) bonds in free alcohols, offering a novel route for dehydroxymethylative functionalization. acs.org Other transition metals, such as nickel, are used in cross-electrophile coupling reactions to transform 1,2,3-benzotriazin-4(3H)-ones into a variety of ortho-arylated benzamide (B126) derivatives, showcasing the versatility of modern catalytic systems. researchgate.net

Table 2: Novel Catalytic Approaches for Substituted Benzoate Synthesis

| Catalyst System | Reaction Type | Product Class | Key Findings | Reference |

|---|---|---|---|---|

| Triple Catalyst: Ir photocatalyst + Brønsted base + Tetrapeptide thiol | Enantioselective Radical Hydroamination | Chiral α-substituted β-arylsulfonamidoethyl benzoates | Provides access to chiral β-amino alcohol derivatives with high enantiomeric excess (73–94% e.e.). frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| [DBUH]Lev (Ionic Liquid) | Homogeneous Transesterification | Cellulose benzoate | Sustainable, reusable catalyst system for controlled synthesis of cellulose derivatives. rsc.org | rsc.org |

| [Ce(TRIPCO₂)₅Na] (Cerium(IV) complex) | Dehydroxymethylative Functionalization (LMCT Catalysis) | N-cycloalkyl-substituted pyrazoles | Bench-stable catalyst for selective C-C bond cleavage in free alcohols. acs.org | acs.org |

| Nickel Complex | Cross-Electrophile Coupling | ortho-Arylated Benzamides | Denitrogenative process to create diverse benzamide derivatives from benzotriazinones. researchgate.net | researchgate.net |

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. researchgate.net These techniques, often performed in a ball mill, can reduce or eliminate the need for solvents, shorten reaction times, and sometimes yield products inaccessible through solution-based methods.

The synthesis of coordination complexes involving halogenated benzoates has been shown to be highly efficient under mechanochemical conditions. researchgate.netrsc.org A comparative study demonstrated that heteroleptic Zn(II) and Cu(II) complexes with pyridine and p-halogen-substituted benzoates (including this compound) could be synthesized by milling the respective metal acetate (B1210297) hydrate, the substituted benzoic acid, and pyridine. rsc.org The reaction, conducted in a stainless steel jar with a steel ball at a frequency of 30 Hz, reached completion in just 30 minutes. rsc.org Notably, this solvent-free approach could also be adapted to produce anhydrous complexes by using anhydrous reagents and pre-dried equipment, a task that can be challenging in solution. rsc.org

Mechanochemistry is also effective for covalent bond formation. The synthesis of 4-nitrophenyl this compound was achieved with an 89% yield in 30 minutes by ball milling 4-nitrophenol and 4-chlorobenzoyl chloride with potassium carbonate (K₂CO₃) as a solid base. This method avoids bulk solvent use, reducing waste and energy consumption. These examples underscore the significant advantages of mechanochemistry for the rapid, efficient, and sustainable synthesis of this compound analogs. researchgate.net

Table 3: Mechanochemical Synthesis of this compound and Related Compounds

| Product | Reactants | Milling Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| [Zn(py)₂(4-Cl-C₆H₄COO)₂(H₂O)] | Zinc acetate dihydrate + 4-Chlorobenzoic acid + Pyridine | 30 minutes at 30 Hz | Rapid, solvent-free synthesis with complete conversion. rsc.org | rsc.org |

| 4-Nitrophenyl this compound | 4-Nitrophenol + 4-Chlorobenzoyl chloride + K₂CO₃ | 30 minutes | High yield (89%) in a solvent-free process. | |

| Anhydrous [Zn(py)₂(4-Cl-C₆H₄COO)₂] | Anhydrous Zinc acetate + 4-Chlorobenzoic acid + Anhydrous Pyridine | 30 minutes at 30 Hz in dried equipment | Demonstrates the ability to synthesize moisture-sensitive compounds mechanochemically. rsc.org | rsc.org |

Future Research Perspectives

Elucidation of Uncharacterized Degradation Pathways

While the aerobic degradation of 4-CBA, typically involving hydrolytic dehalogenation to 4-hydroxybenzoate (B8730719) (4-HBA), is well-documented, many aspects of its breakdown, particularly under anaerobic conditions, remain to be fully understood. researchgate.netasm.orgnih.govnih.gov Research is needed to identify and characterize alternative metabolic routes.

For instance, some studies suggest the existence of novel degradation pathways. One such pathway was proposed for the degradation of 4-fluorobenzoate (B1226621) by Aureobacterium sp. strain RHO25, which proceeds via 4-hydroxybenzoate and 3,4-dihydroxybenzoate, hinting at the possibility of analogous uncharacterized pathways for 4-CBA. nih.gov Furthermore, while hydrolytic dehalogenation is a common initial step in aerobic pathways, the precise mechanisms and enzymes involved can vary between different microbial species. researchgate.netresearchgate.net

Future research should focus on:

Investigating anaerobic and co-metabolic degradation pathways: Many environments where 4-CBA is found are anaerobic. Understanding how it is broken down in these conditions is critical.

Identifying novel intermediates and end products: This will provide a more complete picture of the metabolic networks involved.

Exploring the role of microbial consortia: The degradation of complex compounds like 4-CBA in the environment is often a community effort.

Discovery of Novel Enzymes and Microbial Strains

The isolation and characterization of new microorganisms and enzymes with the ability to degrade 4-CBA are fundamental to advancing bioremediation efforts. Several bacterial strains capable of utilizing 4-CBA as a sole carbon and energy source have been identified, belonging to genera such as Pseudomonas, Arthrobacter, Alcaligenes, and Rhodococcus. researchgate.netasm.orgnih.govresearchgate.net

Recent discoveries continue to expand this list. For example, Lysinibacillus macrolides DSM54T, isolated from PCB-polluted soil, has shown the ability to biodegrade 4-CBA. researchgate.netresearchgate.net Similarly, a bacterial consortium isolated from pulp and paper mill effluents contained several Pseudomonas strains capable of degrading a variety of chloroaromatic compounds, including 4-CBA. researchgate.netresearchgate.net

The enzymes responsible for the initial dehalogenation step are of particular interest. The fcb gene cluster, encoding for 4-chlorobenzoate-CoA ligase and 4-chlorobenzoyl-CoA dehalogenase, has been identified in several bacteria and is crucial for the hydrolytic dehalogenation pathway. researchgate.netresearchgate.net However, the diversity and evolution of these and other relevant enzymes, such as dioxygenases and hydrolases, are still being explored. unl.ptasm.org For instance, the BphK enzyme from Burkholderia sp. LB400, a glutathione (B108866) S-transferase, has been shown to have dechlorination activity against 4-CBA. oup.com

Future research directions include:

Screening diverse environments: Exploring extreme or previously unexamined environments for novel 4-CBA degrading microorganisms.

Functional metagenomics: This technique can be used to identify novel genes and enzymes from unculturable microorganisms within a community. oup.com

Enzyme engineering: Modifying known enzymes to improve their activity, stability, or substrate range for 4-CBA. nih.gov

Development of Advanced Bioremediation Technologies

Building on the discovery of novel strains and enzymes, the development of advanced bioremediation technologies is a key goal. These technologies aim to enhance the efficiency and applicability of biological processes for cleaning up 4-CBA contaminated sites. nih.gov

Genetic engineering offers a powerful tool to create microorganisms with enhanced degradative capabilities. researchgate.net For example, researchers have successfully constructed recombinant Pseudomonas putida strains capable of degrading 4-CBA by cloning dehalogenase genes from other bacteria. icm.edu.plfrontiersin.org Another approach involves engineering bacteria to metabolize 4-CBA under conditions they normally wouldn't, such as the construction of a denitrifying Pseudomonas strain that can degrade 4-CBA in the absence of oxygen. nih.gov

Other promising technologies include:

Bioaugmentation: The introduction of specific microbial strains or consortia to a contaminated site to supplement the indigenous microbial population. frontiersin.org

Phytoremediation: The use of plants to remove, contain, or degrade contaminants in soil and water. The efficiency of phytoremediation for herbicides has been studied, and similar approaches could be explored for 4-CBA. frontiersin.org

Integrated approaches: Combining biological treatments with physical or chemical methods, such as advanced oxidation processes or the use of plasma-generated reactive species, to enhance the breakdown of recalcitrant compounds. acs.orgmdpi.com

| Technology | Description | Example Application for 4-CBA |

| Genetic Engineering | Modifying the genetic material of an organism to enhance its degradative capabilities. | Construction of a Pseudomonas putida strain with cloned dehalogenase genes for improved 4-CBA degradation. icm.edu.plfrontiersin.org |

| Bioaugmentation | Introducing specific microbes to a contaminated site to boost degradation. | Inoculating soil slurry with a recombinant P. putida strain to enhance 4-CBA removal. frontiersin.org |

| Phytoremediation | Using plants to clean up contaminated environments. | Investigating plant species for their potential to take up and degrade 4-CBA from soil. frontiersin.org |

| Integrated Systems | Combining bioremediation with other treatment technologies. | Pre-treating 4-CBA with advanced oxidation processes to produce more biodegradable intermediates. acs.org |

Integration of Multi-Omics Approaches in Degradation Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to gain a holistic understanding of 4-CBA degradation at the molecular level. umyu.edu.ng These approaches can reveal the complex interplay of genes, proteins, and metabolites within a single organism or a microbial community in response to 4-CBA. researchgate.netmdpi.com

Multi-omics can help to:

Link genotypes to phenotypes: By correlating genomic information with observed metabolic capabilities, researchers can better understand the genetic basis of 4-CBA degradation. researchgate.net

Uncover regulatory networks: Transcriptomics and proteomics can identify which genes and proteins are upregulated or downregulated in the presence of 4-CBA, revealing the regulatory mechanisms that control the degradation pathways. asm.orgnih.gov For example, the transcriptional regulator FcbR has been identified as a repressor of the fcb operon, with 4-chlorobenzoyl-CoA acting as its ligand. asm.org

Identify metabolic bottlenecks: Metabolomics can track the flow of intermediates in the degradation pathway, helping to identify steps that may be rate-limiting.

Analyze microbial community dynamics: In mixed cultures, multi-omics can shed light on the interactions and division of labor between different species involved in 4-CBA degradation.

The integration of these data-rich approaches will be crucial for building comprehensive models of 4-CBA metabolism and for informing the rational design of bioremediation strategies. core.ac.ukfrontiersin.org

Predictive Modeling for Environmental Fate and Biotransformation

Predictive modeling is an increasingly important tool for assessing the environmental risk of chemicals like 4-CBA. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can predict the physicochemical properties and biological activity of a compound based on its molecular structure. tandfonline.com

In the context of 4-CBA, predictive modeling can be used to:

Estimate environmental fate: Models can predict how 4-CBA will partition between different environmental compartments (water, soil, air), its potential for bioaccumulation, and its likely persistence. tandfonline.comwhiterose.ac.uk

Predict biodegradability: QSAR models are being developed to predict whether a chemical will be readily biodegradable. kaggle.com Such models could be refined to specifically predict the biodegradability of 4-CBA under various environmental conditions.

Forecast transformation products: Expert systems and thermodynamic analyses can be used to predict the likely products of 4-CBA biotransformation, helping to assess the potential for the formation of more persistent or toxic intermediates. asm.orgwhiterose.ac.uknih.gov